(5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one (5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13626647
InChI: InChI=1S/C13H13NO2S2/c1-8(2)16-10-5-3-4-9(6-10)7-11-12(15)14-13(17)18-11/h3-8H,1-2H3,(H,14,15,17)/b11-7-
SMILES: CC(C)OC1=CC=CC(=C1)C=C2C(=O)NC(=S)S2
Molecular Formula: C13H13NO2S2
Molecular Weight: 279.4 g/mol

(5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

CAS No.:

Cat. No.: VC13626647

Molecular Formula: C13H13NO2S2

Molecular Weight: 279.4 g/mol

* For research use only. Not for human or veterinary use.

(5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one -

Specification

Molecular Formula C13H13NO2S2
Molecular Weight 279.4 g/mol
IUPAC Name (5Z)-5-[(3-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C13H13NO2S2/c1-8(2)16-10-5-3-4-9(6-10)7-11-12(15)14-13(17)18-11/h3-8H,1-2H3,(H,14,15,17)/b11-7-
Standard InChI Key OMFWLYLAOJXAOG-XFFZJAGNSA-N
Isomeric SMILES CC(C)OC1=CC=CC(=C1)/C=C\2/C(=O)NC(=S)S2
SMILES CC(C)OC1=CC=CC(=C1)C=C2C(=O)NC(=S)S2
Canonical SMILES CC(C)OC1=CC=CC(=C1)C=C2C(=O)NC(=S)S2

Introduction

(5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a synthetic compound belonging to the thiazole family, known for its diverse pharmacological properties. This compound features a thiazole ring and a benzylidene moiety with an isopropoxy substituent, contributing to its unique structural characteristics and potential biological activities.

Key Features:

  • Molecular Formula: C13H13N2O2S2C_{13}H_{13}N_{2}O_{2}S_{2} .

  • Chemical Structure: Includes a thiazole ring with sulfur and nitrogen atoms, a mercapto group, and a benzylidene moiety with an isopropoxy substituent.

  • Potential Applications: Antimicrobial, antifungal, anticancer properties, and enzyme inhibition.

Chemical Reactions:

  • Oxidation of Mercapto Group: Formation of disulfides.

  • Nucleophilic Substitution: Involvement of the thiazole ring.

  • Electrophilic Aromatic Substitution: Possible reactions of the benzylidene moiety.

Biological Activities and Potential Applications

Research indicates that compounds similar to (5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. Thiazole derivatives are known to interfere with cell proliferation and induce apoptosis in cancer cells.

Biological Activities:

  • Antimicrobial and Antifungal Properties: Effective against a range of pathogens.

  • Anticancer Properties: Inhibition of cell proliferation and induction of apoptosis.

  • Enzyme Inhibition: Potential to inhibit enzymes involved in disease progression.

Synthesis Methods

The synthesis of (5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves multi-step reactions under controlled conditions to optimize yield and purity. Reaction conditions, such as temperature, solvent choice, and reaction time, are critical.

Synthesis Steps:

  • Starting Materials: Typically involve thiazole precursors and benzylidene derivatives.

  • Reaction Conditions: Conducted under inert atmospheres to prevent oxidation.

  • Purification Methods: Recrystallization or chromatography may be used.

Safety and Handling

Handling of (5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one requires caution due to potential skin and eye irritation upon contact. Proper protective equipment and safety protocols should be followed.

Safety Precautions:

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats.

  • Storage Conditions: Cool, dry place away from incompatible substances.

Future Directions:

  • Biological Activity Studies: In-depth investigations into anticancer and antimicrobial properties.

  • Synthesis Optimization: Improving yield and purity through optimized reaction conditions.

  • Toxicity and Pharmacokinetic Studies: Assessing safety and bioavailability for potential clinical use.

Data Table: Biological Activities

ActivityDescription
AntimicrobialEffective against various pathogens
AntifungalActive against fungal infections
AnticancerInhibits cell proliferation, induces apoptosis

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator